1-(3-Bromo-2-methylphenyl)-2,2,2-trifluoroethanone
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Overview
Description
1-(3-bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-one is an organic compound with a unique structure that includes a bromine atom, a methyl group, and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-2-methylphenylmethanol with trifluoroacetic anhydride under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in cross-coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of trifluoroacetophenone derivatives.
Reduction: Formation of trifluoroethanol derivatives.
Scientific Research Applications
1-(3-bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with various molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
3-bromo-2-methylphenylmethanol: A precursor in the synthesis of 1-(3-bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-one.
3-bromo-2-methylbenzoic acid: Another related compound with similar structural features.
3-bromo-2-methylbenzyl alcohol: Shares the bromine and methyl groups but lacks the trifluoromethyl group.
Uniqueness
1-(3-bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in various chemical and pharmaceutical applications.
Properties
Molecular Formula |
C9H6BrF3O |
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Molecular Weight |
267.04 g/mol |
IUPAC Name |
1-(3-bromo-2-methylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H6BrF3O/c1-5-6(3-2-4-7(5)10)8(14)9(11,12)13/h2-4H,1H3 |
InChI Key |
VCRMYCCTZARLCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)C(F)(F)F |
Origin of Product |
United States |
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